Kuwanon E
Overview
Description
Kuwanon E is a naturally occurring flavonoid compound found in the root bark of the mulberry tree (Morus alba)This compound has garnered significant attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kuwanon E can be synthesized through the Diels-Alder reaction, which involves the cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes. This reaction is typically carried out under mild conditions, often using a Lewis acid catalyst to facilitate the cycloaddition process .
Industrial Production Methods: Industrial production of this compound primarily involves the extraction and isolation from the root bark of Morus alba. The extraction process typically employs solvents such as ethyl acetate or methanol, followed by chromatographic techniques to purify the compound .
Chemical Reactions Analysis
Types of Reactions: Kuwanon E undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form various esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Acyl chlorides and alkyl halides are often used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Esters and ethers.
Scientific Research Applications
Kuwanon E has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying Diels-Alder reactions and other organic transformations.
Biology: Investigated for its antioxidant and antimicrobial properties, which make it a potential candidate for developing natural preservatives and antimicrobial agents.
Medicine: Studied for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural antioxidants and preservatives for food and cosmetic products.
Mechanism of Action
Comparison with Similar Compounds
Kuwanon A: Known for its selective COX-2 inhibitory activity.
Kuwanon B: Exhibits strong antioxidant properties.
Kuwanon C: Demonstrates potent anticancer activity.
Kuwanon G and H: Known for their antimicrobial and antioxidant activities
Uniqueness of Kuwanon E: this compound stands out due to its broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its ability to inhibit multiple molecular targets and pathways makes it a versatile compound for various scientific research applications .
Biological Activity
Kuwanon E is a prenylated flavonoid derived from the Morus alba plant, known for its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This article delves into the biological activity of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds known as flavonoids, characterized by their polyphenolic structure. The prenylation of the flavonoid enhances its biological activity by increasing lipophilicity and modulating its interaction with biological membranes.
1. Anti-Inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties. Research indicates that it inhibits the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). In a study involving BV2 microglial cells and RAW264.7 macrophages, this compound pretreatment effectively reduced LPS-induced inflammatory responses by downregulating the NF-κB signaling pathway .
Table 1: Effects of this compound on Inflammatory Mediators
Mediator | Effect of this compound | Reference |
---|---|---|
Nitric Oxide (NO) | Inhibition | |
Prostaglandin E2 | Inhibition | |
IL-6 | Decrease | |
TNF-α | Decrease |
2. Antioxidant Activity
The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals and reduce oxidative stress in cells. This effect is particularly important in neuroprotection, where oxidative stress is a contributing factor in neurodegenerative diseases . this compound has been shown to enhance the expression of heme oxygenase-1 (HO-1), a key enzyme involved in cellular defense against oxidative damage.
3. Antimicrobial Properties
This compound exhibits notable antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). A study highlighted its synergistic effects when combined with aminoglycosides, suggesting potential applications in treating resistant bacterial infections .
Table 2: Antimicrobial Activity of this compound
Neuroprotective Effects
In a study investigating neuroprotective mechanisms, this compound was found to significantly reduce oxidative injury in HT22 hippocampal cells. This protective effect was mediated through enhanced Nrf2 nuclear translocation and subsequent HO-1 expression, highlighting its potential for treating neurodegenerative conditions such as Alzheimer's disease .
Cancer Research
Research into the anticancer properties of this compound has revealed its ability to induce apoptosis in various cancer cell lines. The compound activates endoplasmic reticulum stress pathways, leading to G2/M phase arrest in cancer cells. This suggests that this compound could serve as a complementary agent in cancer therapy .
Properties
IUPAC Name |
2-[5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-8-16-9-18(20(28)12-19(16)27)23-13-22(30)25-21(29)10-17(26)11-24(25)31-23/h5,7,9-12,23,26-29H,4,6,8,13H2,1-3H3/b15-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFHZVPRFLHEBR-VIZOYTHASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=CC(=C(C=C1O)O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)/C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Kuwanon E | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030862 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
68401-05-8 | |
Record name | Kuwanon E | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030862 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
132 - 136 °C | |
Record name | Kuwanon E | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030862 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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